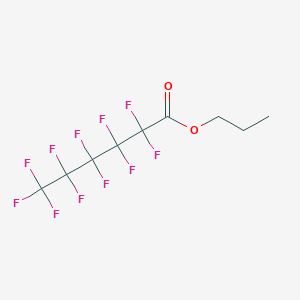![molecular formula C10H9N3O2 B14279435 2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine CAS No. 120879-03-0](/img/structure/B14279435.png)
2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine is a heterocyclic compound that features a quinoxaline core fused with a dioxin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydroxyquinoxaline with an amine derivative in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the dioxin ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline and dihydroquinoxaline derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
- 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-amine
- 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde
Uniqueness
2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its quinoxaline core and dioxin ring provide a versatile platform for the development of novel compounds with diverse applications.
Propiedades
Número CAS |
120879-03-0 |
|---|---|
Fórmula molecular |
C10H9N3O2 |
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
2,3-dihydro-[1,4]dioxino[2,3-b]quinoxalin-7-amine |
InChI |
InChI=1S/C10H9N3O2/c11-6-1-2-7-8(5-6)13-10-9(12-7)14-3-4-15-10/h1-2,5H,3-4,11H2 |
Clave InChI |
WNUUTSDKDBWUTG-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=NC3=C(C=CC(=C3)N)N=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)


![1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene](/img/structure/B14279374.png)




![2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid](/img/structure/B14279410.png)



![5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal](/img/structure/B14279428.png)
